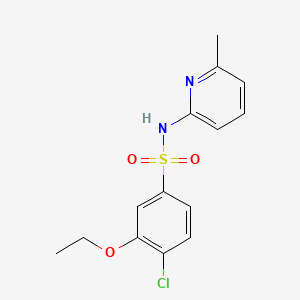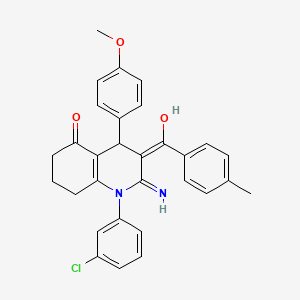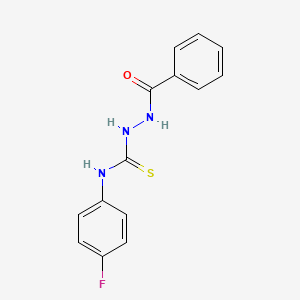![molecular formula C17H14N4OS B13378823 2-[(1-methylbenzimidazol-2-yl)methylsulfanyl]-1H-quinazolin-4-one](/img/structure/B13378823.png)
2-[(1-methylbenzimidazol-2-yl)methylsulfanyl]-1H-quinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[(1-methyl-1H-benzimidazol-2-yl)methyl]sulfanyl}-4(1H)-quinazolinone is a complex organic compound that features a benzimidazole moiety linked to a quinazolinone structure via a sulfanyl bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1-methyl-1H-benzimidazol-2-yl)methyl]sulfanyl}-4(1H)-quinazolinone typically involves multiple steps. One common method starts with the preparation of the benzimidazole derivative. This is achieved by reacting 1-methyl-1H-benzimidazole with a suitable alkylating agent to introduce the methyl group at the 2-position. The resulting intermediate is then reacted with a thiol compound to form the sulfanyl linkage.
The quinazolinone moiety is synthesized separately, often starting from anthranilic acid derivatives. The final step involves the condensation of the benzimidazole-thiol intermediate with the quinazolinone precursor under controlled conditions, typically involving a dehydrating agent and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
化学反应分析
Types of Reactions
2-{[(1-methyl-1H-benzimidazol-2-yl)methyl]sulfanyl}-4(1H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazolinone ring can be reduced under specific conditions to form dihydroquinazolinones.
Substitution: The benzimidazole moiety can participate in nucleophilic substitution reactions, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydroquinazolinones, and various substituted benzimidazole derivatives .
科学研究应用
2-{[(1-methyl-1H-benzimidazol-2-yl)methyl]sulfanyl}-4(1H)-quinazolinone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties
作用机制
The mechanism of action of 2-{[(1-methyl-1H-benzimidazol-2-yl)methyl]sulfanyl}-4(1H)-quinazolinone involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with nucleic acids and proteins, potentially inhibiting enzyme activity or disrupting cellular processes. The quinazolinone structure can enhance these interactions by providing additional binding sites and stabilizing the compound’s overall structure .
相似化合物的比较
Similar Compounds
- 2-(1-methyl-1H-benzimidazol-2-yl)ethanamine dihydrochloride
- 2-(1H-benzimidazol-1-yl)-methylbenzoic acid
- 1-(5-methyl-1H-benzimidazol-2-yl)ethanamine dihydrochloride
Uniqueness
2-{[(1-methyl-1H-benzimidazol-2-yl)methyl]sulfanyl}-4(1H)-quinazolinone is unique due to its combined benzimidazole and quinazolinone structures, which provide a versatile platform for chemical modifications and potential biological activities. This dual functionality is not commonly found in other similar compounds, making it a valuable target for further research and development .
属性
分子式 |
C17H14N4OS |
|---|---|
分子量 |
322.4 g/mol |
IUPAC 名称 |
2-[(1-methylbenzimidazol-2-yl)methylsulfanyl]-3H-quinazolin-4-one |
InChI |
InChI=1S/C17H14N4OS/c1-21-14-9-5-4-8-13(14)18-15(21)10-23-17-19-12-7-3-2-6-11(12)16(22)20-17/h2-9H,10H2,1H3,(H,19,20,22) |
InChI 键 |
KRWZGTFZFKMZFR-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=CC=CC=C2N=C1CSC3=NC4=CC=CC=C4C(=O)N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl (5Z)-2-[(4-tert-butylbenzoyl)amino]-5-[[2-[(4-fluorophenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate](/img/structure/B13378745.png)
![5-Hydroxy-6-[(5-hydroxy-7-oxo-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)-(5-phenylfuran-2-yl)methyl]-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B13378747.png)



![[3-Amino-4-phenyl-6-(2-thienyl)thieno[2,3-b]pyridin-2-yl](3-methoxyphenyl)methanone](/img/structure/B13378765.png)

![7-chloro-8,10-dimethyl-3-phenyl-5H-pyridazino[4,3-b]quinoxaline](/img/structure/B13378776.png)
![ethyl (5Z)-5-[[5-bromo-2-[(4-methylphenyl)methoxy]phenyl]methylidene]-2-[(4-tert-butylbenzoyl)amino]-4-oxothiophene-3-carboxylate](/img/structure/B13378780.png)
![(5Z)-5-[(4-methoxy-3-methylphenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one](/img/structure/B13378789.png)
![(5Z)-2-(3-chloro-2-methylanilino)-5-[(4-ethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B13378792.png)
![ethyl (5Z)-2-[(4-tert-butylbenzoyl)amino]-5-[(3,5-dichloro-2-methoxyphenyl)methylidene]-4-oxothiophene-3-carboxylate](/img/structure/B13378799.png)
![3-ethoxy-N-[(2-ethoxynaphthalen-1-yl)methyl]propan-1-amine](/img/structure/B13378806.png)
![propyl 4-[(1H-indol-3-ylmethylene)amino]benzoate](/img/structure/B13378821.png)
